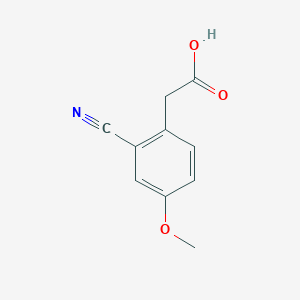

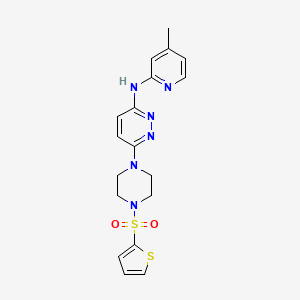

![molecular formula C11H8Cl2N2O2S B2558240 2-[2-(3,5-Dichloranilino)-1,3-thiazol-4-yl]essigsäure CAS No. 927983-67-3](/img/structure/B2558240.png)

2-[2-(3,5-Dichloranilino)-1,3-thiazol-4-yl]essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain cellular pathways involved in tumor growth.

Wirkmechanismus

Target of Action

The primary targets of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid acts by inhibiting the activity of the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .

Biochemische Analyse

Biochemical Properties

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been shown to bind to cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response . The interaction with these enzymes inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound may interact with other proteins involved in the inflammatory pathway, further modulating the biochemical environment.

Cellular Effects

The effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid on various cell types have been extensively studied. In immune cells, such as macrophages and neutrophils, this compound reduces the production of inflammatory cytokines, thereby dampening the inflammatory response . In epithelial cells, it has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound’s impact on gene expression includes the downregulation of genes associated with inflammation and the upregulation of anti-inflammatory genes, highlighting its potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid exerts its effects primarily through enzyme inhibition. By binding to the active sites of COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . This binding is facilitated by the thiazole ring, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, the dichloroaniline moiety enhances the compound’s binding affinity and specificity. This dual interaction mechanism ensures effective inhibition of the target enzymes, leading to a significant reduction in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods. It may undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, with minimal adverse effects on cellular function . These findings suggest that the compound is both effective and stable for long-term use in biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid vary with dosage. At low to moderate doses, the compound effectively reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed. These effects are likely due to the compound’s interaction with off-target enzymes and proteins. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, potentially affecting overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound tends to accumulate in the cytoplasm and can be transported to various organelles, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is primarily in the cytoplasm, where it exerts its biochemical effects . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on the presence of targeting signals or post-translational modifications. These localizations are crucial for the compound’s activity, as they determine its accessibility to target enzymes and proteins.

Vorbereitungsmethoden

The synthesis of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Vergleich Mit ähnlichen Verbindungen

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can be compared with other thiazole derivatives, such as:

Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar structural motif but different functional groups.

Sulfathiazole: An antimicrobial agent that also contains a thiazole ring but differs in its substitution pattern.

The uniqueness of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid lies in its specific substitution pattern and the presence of both dichloroanilino and acetic acid moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)3-8(2-6)14-11-15-9(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOJLVAZZSOBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

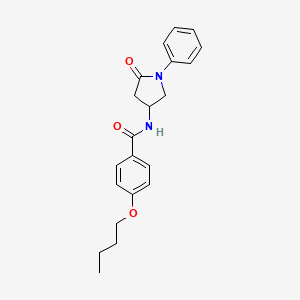

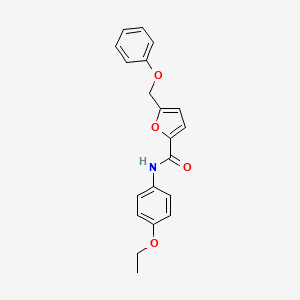

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)

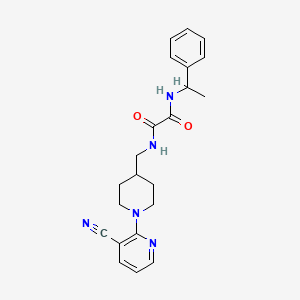

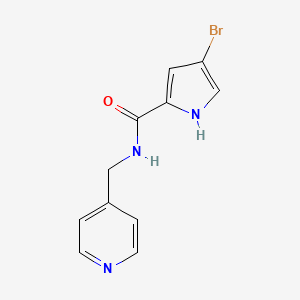

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)

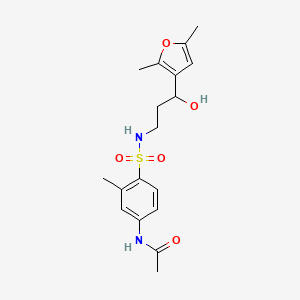

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)

![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)

triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)

![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)